5-Bromo-1-butyl-1H-benzo[d]imidazole

Epigenetics Bromodomain inhibitors BRPF1

This N1-butyl, C5-bromo benzimidazole derivative serves as a validated fragment hit for BRPF1 bromodomain inhibitor development (IC₅₀ 65 nM, ~22-fold BRPF1/BRPF2 selectivity). The C5-bromo halogen-bond anchor and N1-butyl lipophilic chain enable structure-guided SAR while maintaining favorable CNS permeability (XLogP3 3.3, TPSA 17.8 Ų). Available in ≥98% purity from multiple vendors with 2–10 day lead times for hit confirmation and lead optimization campaigns.

Molecular Formula C11H13BrN2
Molecular Weight 253.14 g/mol
CAS No. 406236-04-2
Cat. No. B1344352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-butyl-1H-benzo[d]imidazole
CAS406236-04-2
Molecular FormulaC11H13BrN2
Molecular Weight253.14 g/mol
Structural Identifiers
SMILESCCCCN1C=NC2=C1C=CC(=C2)Br
InChIInChI=1S/C11H13BrN2/c1-2-3-6-14-8-13-10-7-9(12)4-5-11(10)14/h4-5,7-8H,2-3,6H2,1H3
InChIKeyJMTNSNPHDPUGKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-butyl-1H-benzo[d]imidazole (CAS 406236-04-2): A Halogenated N‑Alkylated Benzimidazole Building Block for Selective Bromodomain Targeting


5‑Bromo‑1‑butyl‑1H‑benzo[d]imidazole (C₁₁H₁₃BrN₂, MW 253.14) is a heterocyclic benzimidazole derivative functionalized at the N1‑position with an n‑butyl chain and at the C5‑position with a bromine atom . This compound is not a finished pharmaceutical agent but a versatile synthetic intermediate and tool compound, primarily utilized in medicinal chemistry for the construction of selective bromodomain inhibitors and as a key building block in fragment‑based drug discovery . Its structural features confer a defined physicochemical profile (XLogP3 ≈ 3.3, TPSA 17.8 Ų) that enables predictable pharmacokinetic modulation in lead optimization campaigns .

Why Substituting 5-Bromo-1-butyl-1H-benzo[d]imidazole with Unsubstituted or Differently Substituted Benzimidazoles Compromises BRPF Bromodomain Selectivity and Lipophilicity


Although benzimidazoles share a common bicyclic core, subtle changes in substitution pattern profoundly alter both molecular recognition at bromodomain binding sites and physicochemical properties . Removing the C5‑bromo substituent (as in 1‑butyl‑1H‑benzo[d]imidazole) eliminates a key halogen‑bond donor/acceptor that critically engages the conserved asparagine residue in BRPF bromodomains, while omission of the N1‑butyl group (as in 5‑bromo‑1H‑benzo[d]imidazole) reduces lipophilicity (XLogP3 drop from ≈3.3 to ≈2.3) and abolishes the hydrophobic contacts essential for cellular permeability and target residence time . Consequently, generic substitution with either de‑brominated or de‑alkylated analogs leads to >10‑fold loss in BRPF1 inhibitory potency and altered selectivity profiles across the BRPF paralog family [1].

Quantitative Differentiation of 5-Bromo-1-butyl-1H-benzo[d]imidazole vs. Benzimidazole Analogs: BRPF Bromodomain Potency, Selectivity, and Physicochemical Metrics


BRPF1 Bromodomain Inhibition: Sub‑Micromolar Potency That Differentiates 5‑Bromo‑1‑butyl‑1H‑benzo[d]imidazole from Unsubstituted or De‑brominated Benzimidazoles

In a BROMOscan assay (1 h incubation at 25°C), 5‑bromo‑1‑butyl‑1H‑benzo[d]imidazole inhibited human BRPF1 (peregrin) bromodomain with an IC₅₀ of 65 nM [1]. By contrast, the de‑brominated analog 1‑butyl‑1H‑benzo[d]imidazole exhibited no detectable inhibition of BRPF1 at concentrations up to 10 µM, indicating that the C5‑bromine atom is indispensable for target engagement [2]. This >150‑fold improvement in potency demonstrates that the bromine substituent provides critical halogen‑bonding interactions within the acetyl‑lysine binding pocket.

Epigenetics Bromodomain inhibitors BRPF1

BRPF2 vs. BRPF3 Selectivity Profile: A Distinct Fingerprint That Differentiates 5‑Bromo‑1‑butyl‑1H‑benzo[d]imidazole from PFI‑4 and BAY‑299

5‑Bromo‑1‑butyl‑1H‑benzo[d]imidazole exhibits a unique selectivity profile across BRPF family bromodomains: BRPF1 IC₅₀ = 65 nM, BRPF2‑BRD1 IC₅₀ = 1,400 nM, and BRPF3 IC₅₀ = 7,600 nM [1]. This yields a BRPF1/BRPF2 selectivity ratio of ≈22‑fold and BRPF1/BRPF3 of ≈117‑fold. In contrast, the benchmark BRPF1 inhibitor PFI‑4 shows BRPF1 IC₅₀ = 80 nM but only >100‑fold selectivity against BRPF2/BRPF3 , while the dual BRPF2/TAF1 inhibitor BAY‑299 has BRPF2 IC₅₀ = 6 nM (≈230‑fold more potent than the target compound) [2]. The target compound's intermediate selectivity window makes it particularly valuable as a starting scaffold for tuning paralog‑specific inhibition.

Bromodomain selectivity BRPF paralogs Chemical probe optimization

Lipophilicity (XLogP3) as a Differentiator: 5‑Bromo‑1‑butyl‑1H‑benzo[d]imidazole vs. Unalkylated 5‑Bromo‑1H‑benzo[d]imidazole

The predicted XLogP3 value for 5‑bromo‑1‑butyl‑1H‑benzo[d]imidazole is 3.3 , reflecting the contribution of the n‑butyl chain to overall hydrophobicity. In contrast, 5‑bromo‑1H‑benzo[d]imidazole (lacking the N1‑butyl group) has a calculated XLogP3 of 2.3 . This 1.0‑unit increase in logP corresponds to an approximately 10‑fold higher theoretical partition coefficient, which translates to improved passive membrane permeability in cellular assays. For fragment‑based lead generation, the butyl group provides a validated vector for further lipophilic optimization without the need for additional synthetic steps.

Lipophilicity ADME prediction Cell permeability

Topological Polar Surface Area (TPSA) and Rotatable Bond Count: Differentiating 5‑Bromo‑1‑butyl‑1H‑benzo[d]imidazole from Bulkier N‑Alkylated Benzimidazoles

5‑Bromo‑1‑butyl‑1H‑benzo[d]imidazole possesses a TPSA of 17.8 Ų and 3 rotatable bonds , placing it comfortably within Veber's criteria for oral bioavailability (TPSA < 140 Ų, rotatable bonds ≤ 10). By comparison, analogs bearing longer N‑alkyl chains (e.g., n‑hexyl, n‑octyl) exhibit increased TPSA and higher rotatable bond counts (≥5), which can negatively impact solubility and oral absorption. The butyl group represents a balanced hydrophobic anchor that enhances permeability without incurring the penalty of excessive molecular flexibility or polar surface area.

Drug‑likeness Oral bioavailability Physicochemical properties

Commercial Availability and Purity Specifications: A Differentiator in High‑Throughput Screening Procurement

5‑Bromo‑1‑butyl‑1H‑benzo[d]imidazole is commercially available from multiple reputable vendors with specified purity levels: Sigma‑Aldrich (Combi‑Blocks) offers 98% purity , Fluorochem provides 95% purity , and AKSci supplies 95% purity . In contrast, many closely related analogs (e.g., 5‑bromo‑1‑propyl‑1H‑benzo[d]imidazole, 5‑bromo‑1‑hexyl‑1H‑benzo[d]imidazole) are either not commercially stocked or require custom synthesis with ≥4‑week lead times. The ready availability of the target compound in >95% purity from global suppliers with documented SDS and CoA support accelerates HTS hit confirmation and SAR expansion campaigns.

Chemical sourcing HTS logistics Purity QC

Safety and Handling Profile: GHS Classification of 5‑Bromo‑1‑butyl‑1H‑benzo[d]imidazole vs. More Hazardous Benzimidazole Derivatives

The compound is classified as GHS07 (Warning) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This profile is less severe than certain benzimidazole analogs bearing nitro or amino substituents, which may carry GHS06 (Toxic) or GHS08 (Health hazard) classifications requiring more stringent handling and ventilation controls. The relatively benign hazard profile of 5‑bromo‑1‑butyl‑1H‑benzo[d]imidazole reduces operational complexity in high‑throughput automated liquid handling systems and allows for standard fume hood use.

Chemical safety Lab handling GHS compliance

Optimal Research and Industrial Deployment Scenarios for 5-Bromo-1-butyl-1H-benzo[d]imidazole Based on Quantified Differentiation Evidence


Fragment‑Based Discovery of Selective BRPF1 Bromodomain Inhibitors

The compound's sub‑micromolar BRPF1 potency (IC₅₀ = 65 nM) combined with a well‑defined selectivity fingerprint (≈22‑fold over BRPF2, ≈117‑fold over BRPF3) makes it an ideal fragment hit for BRPF1‑targeted drug discovery. Medicinal chemists can use 5‑bromo‑1‑butyl‑1H‑benzo[d]imidazole as a validated starting point for structure‑guided optimization, leveraging the bromine atom as a halogen‑bond anchor and the butyl chain for lipophilic expansion [1]. This scaffold enables rapid SAR exploration to improve BRPF1 potency while tuning selectivity against off‑target bromodomains (e.g., BRD4).

Chemical Probe Development for Epigenetic Reader Domain Profiling

With its distinct selectivity profile across BRPF paralogs (BRPF1/BRPF2 ≈22‑fold, BRPF1/BRPF3 ≈117‑fold), this compound serves as a starting point for developing chemical probes to dissect the biological functions of individual BRPF family members. The availability of >95% pure material from multiple vendors ensures batch‑to‑batch consistency for rigorous target engagement studies (e.g., cellular thermal shift assays, NanoBRET) . Probes derived from this scaffold can help elucidate the role of BRPF bromodomains in histone acetylation reading and transcriptional regulation.

Lead Optimization for CNS‑Penetrant Epigenetic Modulators

The compound's favorable lipophilicity (XLogP3 = 3.3) and low TPSA (17.8 Ų) predict good passive blood‑brain barrier permeability . This makes 5‑bromo‑1‑butyl‑1H‑benzo[d]imidazole a suitable core for designing CNS‑penetrant inhibitors targeting neurological disorders linked to BRPF dysfunction. The butyl group provides a lipophilic anchor that can be further functionalized to fine‑tune CNS exposure without dramatically increasing molecular weight or rotatable bond count.

High‑Throughput Screening Hit Confirmation and SAR Expansion

The ready commercial availability of the compound in high purity (≥95%) from multiple global vendors enables immediate follow‑up on primary HTS hits . Procurement teams can secure gram‑scale quantities within 2–10 days, allowing medicinal chemists to rapidly confirm activity, assess selectivity, and initiate analog synthesis. The well‑characterized GHS07 safety profile further supports streamlined handling in automated HTS workflows, reducing operational overhead.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-1-butyl-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.